methyl 3-ethyl-5-(N-(2-(trifluoromethyl)benzyl)sulfamoyl)-1H-pyrazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
METHYL 3-ETHYL-5-({[2-(TRIFLUOROMETHYL)PHENYL]METHYL}SULFAMOYL)-1H-PYRAZOLE-4-CARBOXYLATE is a complex organic compound that features a pyrazole ring substituted with various functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 3-ETHYL-5-({[2-(TRIFLUOROMETHYL)PHENYL]METHYL}SULFAMOYL)-1H-PYRAZOLE-4-CARBOXYLATE typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via radical trifluoromethylation, which involves the use of a trifluoromethylating agent such as trifluoromethyl iodide in the presence of a radical initiator.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the pyrazole derivative with a sulfonyl chloride in the presence of a base such as triethylamine.
Esterification: The final step involves esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the use of greener solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of
Properties
Molecular Formula |
C15H16F3N3O4S |
---|---|
Molecular Weight |
391.4 g/mol |
IUPAC Name |
methyl 5-ethyl-3-[[2-(trifluoromethyl)phenyl]methylsulfamoyl]-1H-pyrazole-4-carboxylate |
InChI |
InChI=1S/C15H16F3N3O4S/c1-3-11-12(14(22)25-2)13(21-20-11)26(23,24)19-8-9-6-4-5-7-10(9)15(16,17)18/h4-7,19H,3,8H2,1-2H3,(H,20,21) |
InChI Key |
FSBJNPALATXCMU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=NN1)S(=O)(=O)NCC2=CC=CC=C2C(F)(F)F)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.